molecular formula C4H8N4 B6227728 1-ethyl-1H-1,2,3-triazol-5-amine CAS No. 1696905-38-0

1-ethyl-1H-1,2,3-triazol-5-amine

Cat. No.: B6227728
CAS No.: 1696905-38-0
M. Wt: 112.1
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Description

1-Ethyl-1H-1,2,3-triazol-5-amine is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. As a functionalized triazole, it serves as a versatile building block for the synthesis of more complex molecules. The 1,2,3-triazole core is known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable pharmacophore in drug discovery. Research into analogous 1,2,3-triazole derivatives has demonstrated their potential in various biological applications. For instance, similar compounds have been explored for their antioxidant properties, with some showing the ability to inhibit lipid peroxidation and act as potent hydroxyl radical scavengers . Other studies on triazole-based structures highlight their investigation as potential antitrypanosomal agents against Trypanosoma cruzi , the parasite responsible for Chagas disease . Furthermore, the 1,2,3-triazole scaffold is frequently utilized in the development of covalent enzyme inhibitors for targets like coagulation factors, indicating its utility in probing biochemical pathways . This product is intended for research purposes as a key synthetic intermediate. Researchers can employ it to develop novel compounds for screening in various assay systems. It is supplied with high purity and quality, ensuring reliability for your experimental workflows. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1696905-38-0

Molecular Formula

C4H8N4

Molecular Weight

112.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Propionitrile is deprotonated using butyllithium (BuLi) to generate a lithium carbanion, which undergoes cycloaddition with an azide (e.g., phenyl azide). The reaction proceeds via a consecutive tandem mechanism, forming the triazole core with an amino group at position 5 and an ethyl group at position 1. Hydrolysis of the intermediate under mild acidic conditions yields the final product.

Key Steps:

  • Deprotonation: Propionitrile + BuLi → Lithium carbanion.

  • Cycloaddition: Reaction with azide at 25–35°C for 8–10 hours.

  • Hydrolysis: Aqueous workup to introduce the amine group.

Yield and Characterization

Yields for analogous 5-amino-1H-1,2,3-triazoles using this method range from 70% to 85%. Characterization via 1H^1H NMR typically shows a singlet for the amine protons at δ 5.5–6.0 ppm and a triplet for the ethyl group’s methyl protons at δ 1.2–1.4 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 139.1 [M+H]+^+.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While CuAAC is widely used for 1,4-disubstituted triazoles, modifications enable access to 1,5-regioisomers. A hybrid approach, inspired by structure-activity studies in medicinal chemistry, combines CuAAC with post-functionalization.

Synthetic Protocol

  • Azide Preparation: Ethyl azide is synthesized in situ from ethyl bromide and sodium azide.

  • Cycloaddition: Ethyl azide reacts with a propargylamine derivative under Cu(I) catalysis (CuSO4_4/sodium ascorbate) in THF/water (1:1) at 25°C for 12 hours.

  • Deprotection: Acidic hydrolysis (HCl, 1 M) removes protecting groups to yield the free amine.

Challenges and Limitations

CuAAC typically favors 1,4-regioisomers, but steric and electronic modifications to the alkyne component can shift selectivity. For example, electron-deficient alkynes paired with bulky azides improve 1,5-selectivity. Yields for this route are moderate (50–65%), necessitating chromatographic purification.

Protection-Deprotection Strategy

A patent by CN109456275A outlines a protection-deprotection approach using tert-butyl groups, which can be adapted for ethyl-substituted triazoles.

Stepwise Synthesis

  • Azide Formation: Ethyl azide is generated from ethyl bromide and sodium azide (1.5:1 molar ratio).

  • Triazole Assembly: Ethyl azide reacts with acetonitrile and acetylene in the presence of CuI and triethylamine, forming 1-ethyl-1H-1,2,3-triazole.

  • Amination: Nitration followed by reduction introduces the amine group at position 5.

Optimization and Yield

The use of methanesulfonic acid as a catalyst during deprotection enhances yields to 75–80%. 13C^13C NMR data for intermediates show a carbonyl signal at δ 170–175 ppm, confirming successful functionalization.

Comparative Analysis of Methods

Method Yield Regioselectivity Scalability Safety Concerns
Tandem Cycloaddition70–85%High (1,5)ModerateBuLi handling
CuAAC50–65%Low (1,4 dominant)HighEthyl azide instability
Protection-Deprotection75–80%High (1,5)HighStrong acid use

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ethyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cognitive function and alleviate symptoms of neurodegenerative diseases . The triazole ring’s ability to form hydrogen bonds and engage in π-stacking interactions contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Position 1 Substituents
  • 1-Ethyl-1H-1,2,3-triazol-5-amine : The ethyl group is a small aliphatic substituent, likely enhancing solubility in organic solvents compared to bulky aryl groups.
  • 1-Benzyl/1-aryl analogs: 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine (2f): Exhibits higher melting points (216–217°C) due to aromatic stacking .
Position 4 Substituents
  • Unsubstituted (target compound) : The absence of a substituent at position 4 may increase reactivity for further functionalization.
  • 4-Phenyl/4-heteroaryl analogs :
    • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine: The benzothiazole moiety introduces electron-withdrawing effects, influencing electronic properties and biological activity .
Position 5 Functionalization
  • Amino group (target compound): The -NH₂ group enables hydrogen bonding and participation in condensation or cross-coupling reactions.
  • Nitro/bromo derivatives : Compounds like 4-nitro- or 4-bromo-1H-1,2,3-triazoles (from ) are precursors for further substitution but lack the direct bioactivity associated with amines .

Physical and Chemical Properties

Compound Name Substituents (Position 1/4) Melting Point (°C) Key Reactivity
This compound Ethyl/None Data not available Likely undergoes amide formation, diazotization, and cross-coupling reactions
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine (2f) Benzyl/Phenyl 216–217 Participates in Pd-catalyzed couplings
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 2-Nitrophenyl/Benzothiazolyl Not reported Nitro group reducible to amine; benzothiazole enhances antiproliferative activity

Crystallographic and Spectroscopic Characterization

  • X-ray crystallography : and emphasize the role of SHELX software in confirming triazole structures. The ethyl group’s conformation and hydrogen-bonding patterns (e.g., N-H⋯N interactions) would distinguish the target compound from aryl analogs .
  • Spectroscopy: ¹H/¹³C NMR and HRMS data () for analogs confirm substituent identities. For example, 1-tert-butyl-5-((pyridine-3-yl)amino)-4-phenyl-1H-1,2,3-triazole (2k) showed characteristic pyridine signals at δ 8.3–8.5 ppm .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-1H-1,2,3-triazol-5-amine, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is typically synthesized via cycloaddition reactions (e.g., Huisgen azide-alkyne click chemistry) or functionalization of pre-formed triazole cores. Key steps include:

  • Precursor Preparation : Ethyl azide and propargylamine derivatives are common starting materials.

  • Cycloaddition : Conducted under copper(I) catalysis (e.g., CuI) in solvents like THF or DMF at 60–80°C for 12–24 hours .

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

  • Optimization : Adjusting solvent polarity, catalyst loading (0.5–5 mol%), and temperature to mitigate side reactions (e.g., triazole regioisomers).

    • Data Table :
ParameterOptimal Range
Temperature60–80°C
CatalystCuI (1–2 mol%)
Reaction Time12–24 h
Yield65–85%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR :
  • 1H NMR : Peaks at δ 1.4 ppm (triplet, CH2CH3), δ 4.2 ppm (quartet, NCH2), and δ 7.8–8.1 ppm (triazole protons) confirm structure .
  • 13C NMR : Signals for triazole carbons (δ 120–150 ppm) and ethyl groups (δ 10–50 ppm).
  • Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 141.1 (C4H9N4+) .
  • IR Spectroscopy : N-H stretch (~3400 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

  • Methodological Answer :

  • Solubility : Moderately polar; soluble in DMSO, DMF, and ethanol; poorly soluble in water. Adjust pH (<6) to protonate the amine for aqueous solubility .
  • Stability : Stable at RT under inert atmosphere; sensitive to strong oxidizers and prolonged UV exposure. Store at 4°C in amber vials .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation from ethanol. Use SHELXL for refinement .
  • Key Metrics : Bond lengths (triazole N-N: ~1.31 Å), torsion angles (ethyl group orientation), and hydrogen-bonding networks.
  • Contradiction Management : Compare experimental data with DFT-optimized structures (Gaussian 09, B3LYP/6-31G*) to validate geometry .

Q. What strategies address low yields or impurities in the synthesis of this compound?

  • Methodological Answer :

  • Impurity Source : Regioisomeric triazoles (e.g., 1,4- vs. 1,5-substituted) from non-catalyzed reactions.
  • Mitigation :
  • Use copper(I) catalysts to enforce regioselectivity .
  • Monitor reactions with TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Employ HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, cytochrome P450).

  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole) with activity trends .

  • ADMET Prediction : SwissADME for bioavailability; ProTox-II for toxicity profiling .

    • Data Table :
ParameterPrediction
logP0.9 (moderate lipophilicity)
H-bond Donors2
Bioavailability Score0.55

Q. What experimental approaches elucidate the mechanism of action in antimicrobial studies?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC50 against bacterial dihydrofolate reductase (DHFR) using UV-Vis kinetics .
  • Resistance Studies : Serial passage of E. coli under sub-MIC doses to assess mutation rates .
  • Synergistic Effects : Combine with β-lactams; assess fractional inhibitory concentration (FIC) indices .

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